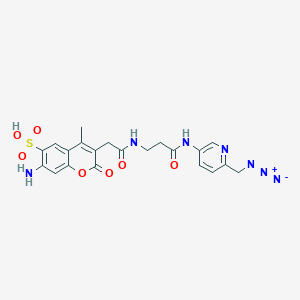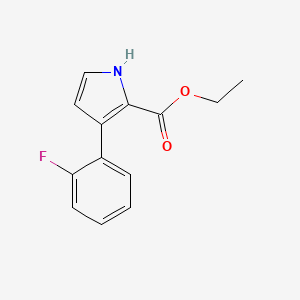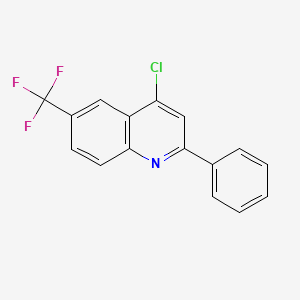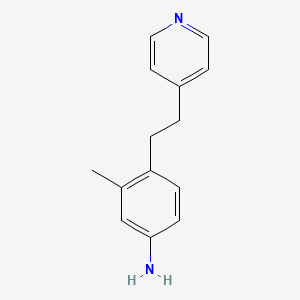
3-Methyl-4-(2-pyridin-4-yl-ethyl)-phenylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-4-(2-pyridin-4-yl-ethyl)-phenylamine is an organic compound that features a phenylamine structure with a methyl group at the 3-position and a pyridin-4-yl-ethyl group at the 4-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-(2-pyridin-4-yl-ethyl)-phenylamine typically involves multi-step organic reactions. One common method includes the alkylation of 3-methyl-4-aminophenol with 2-bromoethylpyridine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
For industrial-scale production, the synthesis might be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, the use of catalysts to enhance reaction rates and selectivity might be employed.
化学反応の分析
Types of Reactions
3-Methyl-4-(2-pyridin-4-yl-ethyl)-phenylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or quinones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce primary amines.
科学的研究の応用
3-Methyl-4-(2-pyridin-4-yl-ethyl)-phenylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in binding studies.
Industry: The compound can be used in the production of dyes, pigments, and other materials.
作用機序
The mechanism by which 3-Methyl-4-(2-pyridin-4-yl-ethyl)-phenylamine exerts its effects depends on its specific application. In medicinal chemistry, it might act as an inhibitor or activator of certain enzymes or receptors. The molecular targets and pathways involved would be specific to the biological system being studied.
類似化合物との比較
Similar Compounds
- 4-Methyl-3-(4-pyridin-3-yl-pyrimidin-2-yl)-benzoic acid
- 3-Pyridin-4-yl-benzoic acid
Uniqueness
3-Methyl-4-(2-pyridin-4-yl-ethyl)-phenylamine is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds might not be as effective.
特性
分子式 |
C14H16N2 |
|---|---|
分子量 |
212.29 g/mol |
IUPAC名 |
3-methyl-4-(2-pyridin-4-ylethyl)aniline |
InChI |
InChI=1S/C14H16N2/c1-11-10-14(15)5-4-13(11)3-2-12-6-8-16-9-7-12/h4-10H,2-3,15H2,1H3 |
InChIキー |
QKJNBLNZOFKXMU-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)N)CCC2=CC=NC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Fluoro-2-[(oxan-4-yl)methoxy]aniline](/img/structure/B13723162.png)

![methyl 3-(1,4-dimethyl-1H-1,2,3-triazol-5-yl)-5H-pyrido[3,2-b]indole-7-carboxylate](/img/structure/B13723173.png)
![ethyl (2Z)-4,4,4-trifluoro-2-{[(3-methyl-1H-pyrazol-5-yl)amino]methylidene}-3-oxobutanoate](/img/structure/B13723179.png)
![N-[(2-bromo-5-methoxyphenyl)methyl]-N-methylcyclopropanamine](/img/structure/B13723189.png)
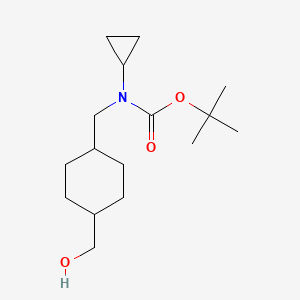

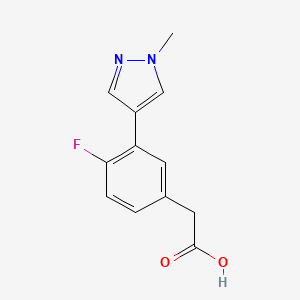
![(5E)-5-[(3-methylthiophen-2-yl)methylidene]-3-phenyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B13723211.png)


